molecular formula C7H6BrF2NO B2537399 2-Bromo-6-(difluoromethyl)-3-methoxypyridine CAS No. 1806002-69-6

2-Bromo-6-(difluoromethyl)-3-methoxypyridine

Cat. No. B2537399
CAS RN: 1806002-69-6
M. Wt: 238.032
InChI Key: SSXRAFQSQBIVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(difluoromethyl)-3-methoxypyridine” is a chemical compound with the molecular formula C7H6BrF2NO. It has a molecular weight of 238.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrF2NO/c1-12-5-3-2-4 (7 (9)10)11-6 (5)8/h2-3,7H,1H3. This indicates the presence of a bromine atom, two fluorine atoms, a nitrogen atom, and a methoxy group attached to a pyridine ring .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.703 g/mL at 25 °C. Its refractive index is 1.520 .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This process showcases the potential of using 2-Bromo-6-(difluoromethyl)-3-methoxypyridine derivatives in carbon capture and utilization strategies, offering a green approach to synthesizing valuable chemicals Electrochimica Acta.

Deprotonative Metalation

Nagaradja et al. (2012) described the deprotonative metalation of 2-methoxypyridine using mixed lithium–iron combinations. This method underlines the chemical's utility in creating complex structures through metalation, expanding its applications in organic synthesis and potentially leading to new drug development or material science innovations Tetrahedron.

Bromination Mechanism Exploration

Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, providing insight into the regioselectivity of bromination reactions. Such studies are crucial for understanding how 2-Bromo-6-(difluoromethyl)-3-methoxypyridine derivatives react under various conditions, informing the development of novel synthetic pathways and materials RSC Advances.

Novel Convertible Isocyanide for Multicomponent Chemistry

Heijden et al. (2016) developed 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry, with 2-bromo-6-isocyanopyridine identified as an optimal reagent. This work highlights the compound's versatility in synthetic chemistry, offering efficient pathways for creating complex molecules, which could be pivotal in drug discovery and material sciences Organic letters.

Antibacterial Activity of Cyanopyridine Derivatives

Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative of 2-Bromo-6-(difluoromethyl)-3-methoxypyridine, for synthesizing new cyanopyridine derivatives with significant antibacterial activity. This research underlines the potential of such derivatives in developing new antimicrobial agents Journal of Heterocyclic Chemistry.

properties

IUPAC Name

2-bromo-6-(difluoromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)11-6(5)8/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXRAFQSQBIVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(difluoromethyl)-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.